molecular formula C7H6IN3S B8507231 6-Amino-5-iodo-2-(methylthio)nicotinonitrile

6-Amino-5-iodo-2-(methylthio)nicotinonitrile

Cat. No. B8507231
M. Wt: 291.11 g/mol
InChI Key: ONGQTMGRJGAOHG-UHFFFAOYSA-N
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Patent
US08883821B2

Procedure details

3.75 g (1.5 eq) of silver sulfate and 2.85 g (1.4 eq) of iodine are added successively to a solution of 1.32 g (8.02 mmol) of 6-amino-2-(methylthio)nicotinonitrile in 65 ml of ethanol. The reaction medium is stirred at room temperature for 3 hours. The solid is filtered and the residue rinsed thoroughly with methanol. The filtrate is evaporated and redissolved in ethyl acetate. The organic phase is washed with water three times, dried on magnesium sulfate and evaporated to yield 1.89 g (81%) of 6-amino-5-iodo-2-(methylthio)nicotinonitrile in the form of a brown powder.
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
3.75 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1]I.[NH2:3][C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[C:6]([S:12][CH3:13])[N:5]=1>C(O)C.S([O-])([O-])(=O)=O.[Ag+2]>[NH2:3][C:4]1[C:11]([I:1])=[CH:10][C:7]([C:8]#[N:9])=[C:6]([S:12][CH3:13])[N:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.85 g
Type
reactant
Smiles
II
Name
Quantity
1.32 g
Type
reactant
Smiles
NC1=NC(=C(C#N)C=C1)SC
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
3.75 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction medium is stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
the residue rinsed thoroughly with methanol
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with water three times
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=NC(=C(C#N)C=C1I)SC
Measurements
Type Value Analysis
AMOUNT: MASS 1.89 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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